Cas no 18903-84-9 (Piperazine-2-thione)
Piperazine-2-thione Chemical and Physical Properties
Names and Identifiers
-
- piperazine-2-thione
- AKOS006355310
- EN300-5141153
- SCHEMBL89232
- 18903-84-9
- Piperazine-2-thione
-
- Inchi: 1S/C4H8N2S/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7)
- InChI Key: CNMSOWSDPDRHAM-UHFFFAOYSA-N
- SMILES: S=C1CNCCN1
Computed Properties
- Exact Mass: 116.04081944g/mol
- Monoisotopic Mass: 116.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 81.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 56.2Ų
Piperazine-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5141153-0.05g |
piperazine-2-thione |
18903-84-9 | 95.0% | 0.05g |
$1261.0 | 2025-03-15 | |
| Enamine | EN300-5141153-0.1g |
piperazine-2-thione |
18903-84-9 | 95.0% | 0.1g |
$1320.0 | 2025-03-15 | |
| Enamine | EN300-5141153-0.25g |
piperazine-2-thione |
18903-84-9 | 95.0% | 0.25g |
$1381.0 | 2025-03-15 | |
| Enamine | EN300-5141153-0.5g |
piperazine-2-thione |
18903-84-9 | 95.0% | 0.5g |
$1440.0 | 2025-03-15 | |
| Enamine | EN300-5141153-1.0g |
piperazine-2-thione |
18903-84-9 | 95.0% | 1.0g |
$1500.0 | 2025-03-15 | |
| Enamine | EN300-5141153-2.5g |
piperazine-2-thione |
18903-84-9 | 95.0% | 2.5g |
$2940.0 | 2025-03-15 | |
| Enamine | EN300-5141153-5.0g |
piperazine-2-thione |
18903-84-9 | 95.0% | 5.0g |
$4349.0 | 2025-03-15 | |
| Enamine | EN300-5141153-10.0g |
piperazine-2-thione |
18903-84-9 | 95.0% | 10.0g |
$6450.0 | 2025-03-15 |
Piperazine-2-thione Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on Piperazine-2-thione
Piperazine-2-thione (CAS No. 18903-84-9): An Overview of Its Properties, Applications, and Recent Research
Piperazine-2-thione (CAS No. 18903-84-9) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 2-thio-piperazine, is a cyclic secondary amine with a thione group attached to the piperazine ring. Its unique structure and chemical properties make it an important building block in the synthesis of various bioactive molecules and pharmaceuticals.
The molecular formula of Piperazine-2-thione is C4H8N2S, and its molecular weight is approximately 120.18 g/mol. The compound is a white crystalline solid at room temperature and is soluble in water and common organic solvents such as ethanol and acetone. The thione group in Piperazine-2-thione imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis.
In recent years, there has been significant interest in the use of Piperazine-2-thione for the development of novel drugs and therapeutic agents. One of the key areas of research has been its potential as a scaffold for the design of antiviral agents. Studies have shown that derivatives of Piperazine-2-thione exhibit potent antiviral activity against a variety of viruses, including influenza and HIV. For example, a recent study published in the Journal of Medicinal Chemistry reported that certain Piperazine-2-thione derivatives demonstrated high efficacy in inhibiting viral replication without significant cytotoxicity.
Beyond antiviral applications, Piperazine-2-thione has also been explored for its potential in cancer therapy. Research has indicated that some derivatives of this compound can selectively target cancer cells while sparing normal cells. A study published in the European Journal of Medicinal Chemistry highlighted the ability of Piperazine-2-thione-based compounds to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
The versatility of Piperazine-2-thione extends to its use as a chelating agent in coordination chemistry. The thione group can form stable complexes with various metal ions, making it useful in the synthesis of metallo-drugs and other coordination compounds. This property has been leveraged in the development of contrast agents for medical imaging and in the design of catalysts for organic reactions.
In addition to its pharmaceutical applications, Piperazine-2-thione has found use in materials science. Its ability to form stable complexes with metal ions has led to its application in the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation processes, and catalysis due to their high surface area and tunable pore structures.
The synthesis of Piperazine-2-thione can be achieved through several methods, including the reaction of piperazine with carbon disulfide or thiourea. These synthetic routes are well-documented in the literature and have been optimized for high yield and purity. The choice of synthetic method often depends on the specific application requirements and the desired scale of production.
Recent advancements in computational chemistry have also contributed to our understanding of the properties and reactivity of Piperazine-2-thione. Density functional theory (DFT) calculations have provided insights into the electronic structure and reactivity patterns of this compound, which can guide the design of more efficient synthetic routes and novel derivatives.
In conclusion, Piperazine-2-thione (CAS No. 18903-84-9) is a multifaceted compound with a broad range of applications in pharmaceuticals, materials science, and coordination chemistry. Its unique chemical properties make it an attractive candidate for the development of novel drugs, therapeutic agents, and advanced materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern scientific research.
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